molecular formula C21H18ClFN6O2 B2742267 N-(2-chloro-4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251553-13-5

N-(2-chloro-4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2742267
CAS No.: 1251553-13-5
M. Wt: 440.86
InChI Key: MBOFXNPZPKHFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-chloro-4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic heterocyclic molecule featuring a triazolopyrimidine core fused with an acetamide side chain. Key structural attributes include:

  • Triazolopyrimidine backbone: A bicyclic system combining triazole and pyrimidine rings, known for pharmacological relevance in kinase inhibition and antimicrobial activity.
  • Substituents: A 2-chloro-4-fluorophenyl group attached via the acetamide nitrogen. A 7-methyl group and 5-[(2-methylphenyl)amino] substitution on the triazolopyrimidine core.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN6O2/c1-12-5-3-4-6-16(12)26-20-24-13(2)9-18-27-28(21(31)29(18)20)11-19(30)25-17-8-7-14(23)10-15(17)22/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOFXNPZPKHFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a triazolo-pyrimidine core and multiple aromatic substituents. Its molecular formula is C19H19ClFN5OC_{19}H_{19}ClFN_5O, and it exhibits unique properties due to the presence of halogen atoms and nitrogen heterocycles.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The following table summarizes its cytotoxic activity:

Cell LineIC50 (µM)Mechanism of Action
HCT-11636Induction of apoptosis
HeLa34Caspase activation
MCF-759Cell cycle arrest

The IC50 values indicate that the compound is effective at low concentrations, suggesting a potent anticancer activity.

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : The compound has been shown to increase apoptosis in treated cells, as evidenced by phosphatidylserine translocation assays. This translocation is an early indicator of apoptosis.
  • Caspase Activation : Studies indicate that this compound activates caspases in cancer cells. For example, caspase activity increased by 31% in HeLa cells treated with the compound at a concentration of 100 µM.
  • Cell Cycle Arrest : The compound also influences the cell cycle progression, leading to cell cycle arrest at specific phases.

Study 1: Anticancer Activity in vitro

In a study published in MDPI, researchers synthesized various derivatives related to this compound and tested their cytotoxicity against HCT-116 and HeLa cell lines. The results indicated that compounds with similar structural motifs exhibited significant anticancer activity with IC50 values below 100 µM .

Study 2: Metabolic Stability Assessment

Another investigation focused on the metabolic stability of this compound in human liver microsomes. The findings suggested that modifications to the aromatic substituents could enhance metabolic stability while retaining cytotoxic efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Triazolopyrimidine Derivatives

N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide ()
  • Core : Triazolo[4,5-d]pyrimidine (vs. triazolo[4,3-c]pyrimidine in the target).
  • Substituents: Benzyl group at position 3 of the triazolopyrimidine (vs. 7-methyl and 5-(2-methylphenyl)amino in the target). Acetamide linked to a 2-chlorophenylmethyl group (vs. 2-chloro-4-fluorophenyl).
  • Implications : The triazolo[4,5-d]pyrimidine isomer may exhibit distinct electronic properties, affecting solubility and target selectivity. The absence of fluorine in the phenyl group could reduce metabolic resistance compared to the target compound.
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide) ()
  • Core : Triazolo[1,5-a]pyrimidine with a sulfonamide group (vs. acetamide in the target).
  • Substituents :
    • 2,6-Difluorophenyl (vs. 2-chloro-4-fluorophenyl).
    • 5-methyl group on the pyrimidine ring.
  • Implications : Sulfonamide groups enhance herbicidal activity (flumetsulam is a pesticide), whereas acetamide derivatives like the target compound may prioritize pharmaceutical applications.

Pyrimidine and Thiazolidinone Analogues

N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1-carboxamide ()
  • Core : Tetrahydropyrimidine (saturated ring) vs. fused triazolopyrimidine (aromatic).
  • Substituents :
    • 3-Chloro-4-fluorophenyl (meta-chloro vs. ortho-chloro in the target).
    • 2,4-Difluorobenzyl and phenyl groups.
Thiazolidinone-Acetamide Hybrids (Evidences 3, 4)
  • Core: Thiazolidinone (5-membered ring with sulfur) vs. triazolopyrimidine.
  • Substituents: 2-Fluorophenylimino () or 4-methylbenzyl () groups.
  • Implications: Thiazolidinones are associated with antidiabetic and anti-inflammatory activity, while triazolopyrimidines may target kinases or nucleic acid synthesis.

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Functional Group Potential Application
Target Compound Triazolo[4,3-c]pyrimidine 2-Cl-4-F-phenyl, 7-Me, 5-(2-MePhNH2) Acetamide Pharmaceutical
N-[(2-Cl-Ph)methyl]-...acetamide () Triazolo[4,5-d]pyrimidine 3-Benzyl, 2-Cl-PhCH2 Acetamide Pharmaceutical
Flumetsulam () Triazolo[1,5-a]pyrimidine 2,6-di-F-Ph, 5-Me Sulfonamide Herbicide
N-(3-Cl-4-F-Ph)-...carboxamide () Tetrahydropyrimidine 3-Cl-4-F-Ph, 2,4-di-F-Bn Carboxamide Pharmaceutical

Table 2: Substituent Effects on Bioactivity

Substituent Position (Phenyl) Electronic Effects Metabolic Stability Example Compound
2-Cl-4-F (Target) Enhanced σ-hole interactions High (fluorine) Target Compound
2,6-di-F (Flumetsulam) Increased acidity Moderate Flumetsulam
3-Cl-4-F () Altered dipole Variable Tetrahydropyrimidine

Research Findings and Implications

  • Triazolopyrimidine Isomerism : The position of the triazole ring fusion (e.g., [4,3-c] vs. [4,5-d]) alters electronic density, influencing binding to hydrophobic pockets.
  • Fluorine vs. Chlorine : Fluorine at the para position (target) improves metabolic stability compared to chlorine-dominated analogues.
  • Acetamide vs. Sulfonamide : Acetamide derivatives may exhibit better CNS penetration, whereas sulfonamides are more common in agrochemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.